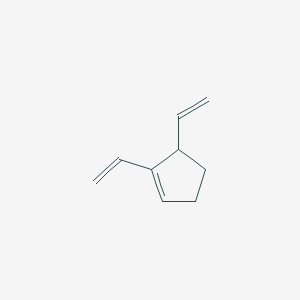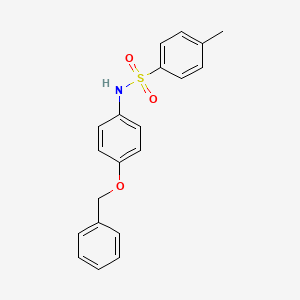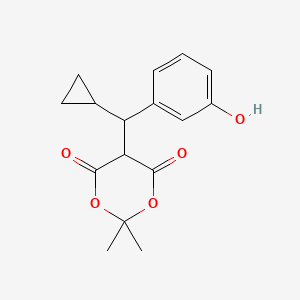
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate: is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a phenyl group and a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the following steps:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate halide with sodium azide.
Preparation of Alkyne: The alkyne precursor is synthesized by standard methods, such as Sonogashira coupling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Substituted triazole derivatives.
Oxidation and Reduction Reactions: Various oxidation states and reduced forms of the compound.
Hydrolysis: Benzoic acid and corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Agriculture: Triazole derivatives are explored for their potential as agrochemicals, including fungicides and herbicides.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Cellular Pathways: The compound can modulate cellular pathways by interacting with signaling proteins and receptors.
Antimicrobial Activity: The compound exerts antimicrobial effects by disrupting the integrity of microbial cell membranes and inhibiting essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 1H-1,2,3-triazole-4-carboxylate: This compound has a similar triazole ring but differs in the position of the ester group.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: This compound contains a triazole ring linked to a quinoline moiety and shows distinct pharmacological properties.
1-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound has a similar triazole ring but differs in the substituents attached to the ring.
By comparing these compounds, the unique structural features and applications of this compound can be better understood.
Eigenschaften
Molekularformel |
C16H13N3O2 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
methyl 3-(4-phenyltriazol-1-yl)benzoate |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)13-8-5-9-14(10-13)19-11-15(17-18-19)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI-Schlüssel |
ZMVNUBPBCUFKMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)N2C=C(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)


![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)





